molecular formula C5H12ClN3 B1376603 1-Cyclopropyl-1-methylguanidine hydrochloride CAS No. 1423026-93-0

1-Cyclopropyl-1-methylguanidine hydrochloride

Cat. No. B1376603
CAS RN: 1423026-93-0
M. Wt: 149.62 g/mol
InChI Key: GAGOCJPBJGPSTM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-methylguanidine hydrochloride is a chemical compound with the molecular formula C5H12ClN3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 1-Cyclopropyl-1-methylguanidine hydrochloride is 149.62 . The exact structure of the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

1-Cyclopropyl-1-methylguanidine hydrochloride has a molecular weight of 149.62 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antioxidant Activities

1-Cyclopropyl-1-methylguanidine hydrochloride and related compounds have been studied for their antioxidant properties. Yildiz et al. (1998) investigated the ability of methylguanidine, among other guanidine derivatives, to inhibit free radicals generated by stimulated human leukocytes or cell-free systems. They found that these compounds, including methylguanidine, showed concentration-dependent inhibition in free radical-induced chemiluminescence, suggesting direct scavenging activities against various reactive species (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

Anti-inflammatory Potential

Marzocco et al. (2004) explored the anti-inflammatory potential of methylguanidine in models of acute inflammation. They found that methylguanidine treatment significantly reduced inflammation, potentially related to inhibition of nitric oxide synthase and cyclooxygenase-2, as well as reducing tumor necrosis factor-alpha release (Marzocco et al., 2004).

Synthesis and Chemical Applications

Nötzel et al. (2009) reported the diastereoselective synthesis of alkylcyclopropane-annelated methyl imidazolidinecarboxylates, demonstrating the chemical versatility of compounds related to 1-cyclopropyl-1-methylguanidine hydrochloride in organic synthesis (Nötzel, Frank, Labahn, Magull, & Meijere, 2009).

Cytotoxic Effects in Renal Cells

Yang et al. (2011) investigated the cytotoxic effects of methylguanidine on human renal tubular epithelial cells. They found that methylguanidine significantly increased cell cytotoxicity and apoptosis, highlighting its potential impact on renal cell health (Yang et al., 2011).

Neuroprotective Applications

Padmanabhan, Lavin, and Durant (2000) synthesized a neuroprotective compound, CNS 5788, which included N′-methylguanidine. This research highlights the potential for derivatives of 1-cyclopropyl-1-methylguanidine hydrochloride in developing neuroprotective agents (Padmanabhan, Lavin, & Durant, 2000).

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methylguanidine hydrochloride is not clear from the search results. It’s important to note that guanidine, a related compound, is used in various medical applications .

Future Directions

The future directions of 1-Cyclopropyl-1-methylguanidine hydrochloride are not clear from the search results. As a research chemical, it may have potential applications in various fields of study .

properties

IUPAC Name

1-cyclopropyl-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-8(5(6)7)4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGOCJPBJGPSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1-methylguanidine hydrochloride

CAS RN

1423026-93-0
Record name Guanidine, N-cyclopropyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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